molecular formula C14H9FN2O B8640661 4-(4-Fluoro-phenyl)-1H-quinazolin-2-one CAS No. 113241-58-0

4-(4-Fluoro-phenyl)-1H-quinazolin-2-one

Cat. No. B8640661
Key on ui cas rn: 113241-58-0
M. Wt: 240.23 g/mol
InChI Key: ARKKCODYXXXMTQ-UHFFFAOYSA-N
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Patent
US05686560

Procedure details

4'-Fluoro-2-aminobenzophenone (164.5 g, 1.20 mol) is heated with urea (72.09 g, 0.500 mol) at 195° C. (1 h) in NMP (500 mL). The solution is cooled and poured into water (2 L). The product is collected by filtration and dried. The product is purified by recrystallization.
Quantity
164.5 g
Type
reactant
Reaction Step One
Name
Quantity
72.09 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[NH2:15])=[CH:4][CH:3]=1.[NH2:17][C:18](N)=[O:19].O>CN1C(=O)CCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:15][C:18](=[O:19])[N:17]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
164.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C1=C(C=CC=C1)N)=O
Name
Quantity
72.09 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
500 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product is purified by recrystallization

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=NC(NC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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